molecular formula C16H16N6O3 B12157482 N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B12157482
M. Wt: 340.34 g/mol
InChI Key: DZOMXBCYDRFEDA-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group, a phenoxyacetamide moiety, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 6-methoxypyridine, is synthesized through the methoxylation of pyridine.

    Introduction of the Phenoxyacetamide Moiety: This step involves the reaction of 6-methoxypyridine with 2-chloroacetyl chloride in the presence of a base to form the intermediate 6-methoxypyridin-3-yl-2-chloroacetamide.

    Coupling with Tetrazole: The final step involves the nucleophilic substitution reaction between the intermediate and 4-(2-methyl-2H-tetrazol-5-yl)phenol to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyridine ring.

    Reduction: Reduction reactions could target the nitro groups if present or the tetrazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a dihydropyridine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins, leading to a biological response.

    Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)-2-[4-(1H-tetrazol-5-yl)phenoxy]acetamide: Similar structure but with a different substitution on the tetrazole ring.

    N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-1H-tetrazol-5-yl)phenoxy]acetamide: Another isomer with a different position of the methyl group on the tetrazole ring.

Uniqueness

N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H16N6O3

Molecular Weight

340.34 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C16H16N6O3/c1-22-20-16(19-21-22)11-3-6-13(7-4-11)25-10-14(23)18-12-5-8-15(24-2)17-9-12/h3-9H,10H2,1-2H3,(H,18,23)

InChI Key

DZOMXBCYDRFEDA-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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